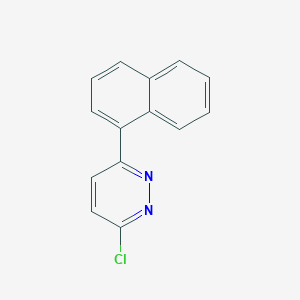

3-氯-6-(1-萘基)吡哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-6-(1-naphthyl)pyridazine is a chemical compound with the molecular formula C14H9ClN2. It has a molecular weight of 240.69 . It is a powder form substance .

Synthesis Analysis

The synthesis of 3-Chloro-6-(1-naphthyl)pyridazine and its derivatives often involves the condensation of various substituted benzyl alcohols with 3-chloro-6-(3,5-dimethyl-lH-pyrazole-l-yl)pyridazine . Other synthetic approaches involve the reaction of chalcones with phenylhydrazine .Molecular Structure Analysis

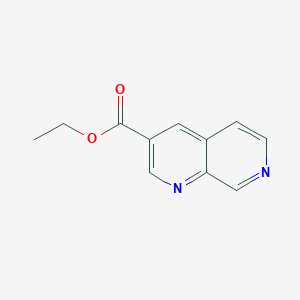

The molecular structure of 3-Chloro-6-(1-naphthyl)pyridazine is planar . The dihedral angle between the aromatic rings is 2.82 degrees . The packing results in polymeric chains extending along the a axis .Chemical Reactions Analysis

Pyridazine derivatives, including 3-Chloro-6-(1-naphthyl)pyridazine, have been found to exhibit a wide range of chemical reactions. For instance, they can undergo Lewis acid-mediated inverse electron demand Diels-Alder reactions . They can also undergo unexpected C-C bond cleavage in the absence of metal .Physical And Chemical Properties Analysis

3-Chloro-6-(1-naphthyl)pyridazine is a powder form substance . It has a melting point of 160-161 degrees Celsius .科学研究应用

合成和化学性质

吡哒嗪及其衍生物,包括3-氯-6-(1-萘基)吡哒嗪等化合物,通过各种方法合成,重点是其多功能的生物活性,尤其与心血管系统相关。吡哒嗪是一种π电子不足杂芳族化合物,在室温下呈无色液体,具有吡啶样气味。它与酸形成吡哒嗪鎓阳离子,并且难以进行亲核取代。然而,转化为1-氧化物提供了一种制备各种吡哒嗪取代产物的方法,其中可能包括氯和萘基取代的吡哒嗪(V. Jakhmola 等,2016)。

潜在应用

有机合成和催化:杂环N-氧化物衍生物,包括吡哒嗪N-氧化物,因其在有机合成、催化和医药应用中的重要性而备受关注。它们已被用于金属配合物的形成、催化剂设计、不对称催化和合成,显示出抗癌、抗菌和抗炎等有效活性(董丽 等,2019)。

药物化学:吡哒嗪衍生物因其有希望的生物活性而被研究,包括抗菌、抗真菌、抗癌、抗病毒、抗炎和镇痛特性。这些活性是通过药效基团、多环环系和亲脂性与生物系统相互作用而产生的,亲脂性允许它们穿透生物膜(K. Pluta 等,2011)。

安全和危害

未来方向

While there is limited specific information on the future directions of 3-Chloro-6-(1-naphthyl)pyridazine, pyridazine derivatives have been found to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . This suggests that 3-Chloro-6-(1-naphthyl)pyridazine and its derivatives could have potential applications in various fields in the future.

作用机制

Target of Action

It is known that pyridazine derivatives have been widely studied for their biological properties .

Mode of Action

Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . The influence of structural changes on the pharmacodynamic profile of the pyridazinone moiety has been reviewed .

Biochemical Pathways

Pyridazine derivatives have been associated with a broad spectrum of activities .

Result of Action

It is known that pyridazine derivatives have been associated with a wide range of pharmacological activities .

属性

IUPAC Name |

3-chloro-6-naphthalen-1-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-14-9-8-13(16-17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZNCNVAMRHYIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288094 |

Source

|

| Record name | 3-Chloro-6-(1-naphthalenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99708-50-6 |

Source

|

| Record name | 3-Chloro-6-(1-naphthalenyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99708-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(1-naphthalenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)